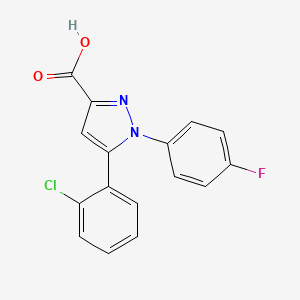

5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

This compound is a pyrazole-based carboxylic acid featuring a 2-chlorophenyl substituent at the 5-position and a 4-fluorophenyl group at the 1-position. Its synthesis typically involves methyl ester hydrolysis, yielding high-purity products (e.g., 91–93% yields for analogs in ).

Properties

IUPAC Name |

5-(2-chlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2O2/c17-13-4-2-1-3-12(13)15-9-14(16(21)22)19-20(15)11-7-5-10(18)6-8-11/h1-9H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBNMFTYHIRBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648927 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with substituted acetophenones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction between 2-chlorophenylhydrazine and 4-fluoroacetophenone in the presence of an acid catalyst can yield the desired pyrazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the aromatic rings.

Scientific Research Applications

The compound has been extensively studied for its antimicrobial , anti-inflammatory , and antioxidant properties, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Pyrazoles have been shown to act against various bacteria and fungi, particularly in the context of azole-resistant strains. A study highlighted the synthesis of novel pyrazole derivatives with enhanced antimicrobial activity, emphasizing the importance of halogen substitutions (such as chlorine and fluorine) in improving efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Activity Type | Efficacy |

|---|---|---|

| 5-(2-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | Bacterial | Moderate |

| 5-(4-Chlorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Fungal | High |

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Studies show that pyrazole derivatives can provide anti-inflammatory benefits while potentially reducing gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: In Vivo Analysis

In a study comparing various pyrazole derivatives, this compound exhibited a notable reduction in inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Research findings suggest that pyrazole derivatives possess significant antioxidant activity, contributing to their potential therapeutic applications .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 72% |

| Ascorbic Acid (Control) | 85% |

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions. The structural characteristics include a unique arrangement of aromatic rings that contribute to its biological activity.

Crystallographic Studies

X-ray crystallography studies reveal that the compound's molecular structure consists of multiple rings, which influence its interactions at the molecular level. The dihedral angles between the rings indicate significant steric effects that may affect its biological activity .

Figure 1: Molecular Structure of this compound

Molecular Structure

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several avenues for future exploration:

- Development of New Antimicrobial Agents: Given the rise in antibiotic resistance, further studies could focus on modifying the compound to enhance its antimicrobial efficacy.

- Exploration of Anti-cancer Properties: Preliminary studies suggest potential anti-tumor activity; thus, more focused research could unveil new treatment options for cancer.

- Agricultural Applications: Investigating its herbicidal properties could lead to new agrochemical products.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations at the 5-Position

Table 1: Key Substituents and Their Effects

Modifications at the 1-Position

Table 2: 1-Position Substituent Variations

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric effects, whereas bulkier dichlorophenyl groups () may hinder membrane permeability.

- Ester Derivatives : Ethyl ester analogs (e.g., ) exhibit higher molecular weights (~340 vs. 306) and reduced solubility, favoring passive diffusion across lipid membranes.

Pharmacological and Physicochemical Properties

Biological Activity

5-(2-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, identified by CAS number 866151-39-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₀ClFN₂O₂

- Molecular Weight : 316.72 g/mol

- Purity : Typically >90% in commercial preparations .

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit potent anticancer properties. A study demonstrated that compounds with similar structures to this compound showed significant inhibition against various human cancer cell lines, including H460, A549, and HT-29. The mechanism involves inducing apoptosis through the activation of caspases and increasing p53 expression levels .

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Studies have shown that the compound exhibits activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these activities were found to be comparable to standard antibiotics .

Case Study 1: Synthesis and Evaluation

In a study focused on the synthesis of pyrazole derivatives, researchers synthesized several compounds based on the pyrazole scaffold. Among these, one derivative showed remarkable anticancer activity with an IC50 value significantly lower than that of conventional chemotherapeutics .

Case Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of the compound with various biological targets. These studies indicated strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues in target proteins, suggesting potential for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.